N-Phenyl-4-fluorocinnamamide

Description

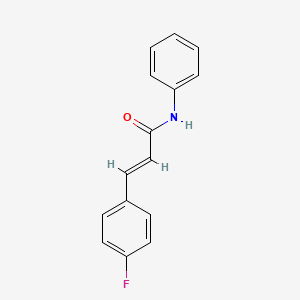

N-Phenyl-4-fluorocinnamamide is a fluorinated cinnamamide derivative characterized by a phenyl group attached to the amide nitrogen and a fluorine atom at the 4-position of the cinnamoyl moiety. Structurally, it combines a cinnamic acid backbone with an amide linkage and aromatic substitution, rendering it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-13-9-6-12(7-10-13)8-11-15(18)17-14-4-2-1-3-5-14/h1-11H,(H,17,18)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTPNVSRVPDMFO-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-4-fluorocinnamamide typically involves the reaction of 4-fluorocinnamic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-4-fluorocinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: this compound N-oxide.

Reduction: N-Phenyl-4-fluorocinnamylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Phenyl-4-fluorocinnamamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of N-Phenyl-4-fluorocinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, leading to the induction of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This activation helps in mitigating oxidative stress and protecting cells from damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Phenyl-4-fluorocinnamamide with compounds sharing key structural motifs, such as aromatic amides, halogen substituents, or piperidine/piperidinyl groups, as derived from the provided evidence.

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : ~257.5 g/mol

- Key Features : Chlorine substituent at the 3-position, phthalimide core (two ketone groups fused to a benzene ring), and an N-phenyl group.

- Applications: Used as a monomer precursor for synthesizing polyimides, emphasizing the role of halogen substituents in enhancing thermal stability and polymer rigidity .

- Comparison : Unlike this compound’s linear cinnamamide structure, this compound features a bicyclic phthalimide system. The chlorine atom may confer higher reactivity in polymerization compared to fluorine.

N,N'-Diacetyl-1,4-phenylenediamine

- Molecular Formula : C₁₀H₁₂N₂O₂

- Molecular Weight : 192.22 g/mol

- Key Features : Two acetylated amide groups on a para-substituted benzene ring.

- Applications : Primarily for laboratory research, highlighting the utility of aromatic diamides in chemical synthesis .

- Comparison : While both compounds contain aromatic amides, this compound’s fluorine substituent and cinnamoyl chain may enhance lipophilicity and bioavailability, differing from the acetylated diamine’s symmetrical structure.

Fentanyl-Related Impurities (e.g., N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide)

- Molecular Formula : ~C₂₂H₂₇N₂O (representative example)

- Key Features : Piperidine ring, phenyl groups, and an amide linkage.

- Applications : Identified as impurities in pharmaceutical synthesis, underscoring the importance of structural modifications in drug safety and efficacy .

- Comparison : The piperidine moiety in these impurities introduces conformational rigidity, absent in this compound’s flexible cinnamoyl chain. Fluorine’s electron-withdrawing effects may also modulate receptor binding differently than alkyl or aryl substituents.

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide

- Molecular Formula : C₁₆H₂₄N₂O₂

- Molecular Weight : 276.38 g/mol

- Key Features : Piperidinyl group with methoxymethyl substitution and a phenyl-propanamide backbone.

- Comparison : The methoxymethyl-piperidine group introduces polar functionality, contrasting with this compound’s planar aromatic system.

Key Findings and Implications

- Halogen Effects : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine (as in 3-Chloro-N-phenyl-phthalimide) may reduce steric hindrance and alter electronic properties in drug-receptor interactions.

- Synthetic Utility : Analogous compounds (e.g., 3-Chloro-N-phenyl-phthalimide) highlight the importance of halogenated aromatics in high-performance polymer synthesis, suggesting similar applications for fluorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.